REACTION_CXSMILES
|
[BH4-].[Na+].[OH-].[Na+].[CH3:5][C:6]1[CH:7]=[CH:8][C:9]2[O:14][C:13](=[O:15])[CH2:12][CH:11]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:10]=2[CH:22]=1.Cl>O.C(O)(C)C.C1CCCCC1.CC(C)=O>[OH:14][C:9]1[CH:8]=[CH:7][C:6]([CH3:5])=[CH:22][C:10]=1[CH:11]([C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)[CH2:12][CH2:13][OH:15] |f:0.1,2.3,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
23.8 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC2=C(C(CC(O2)=O)C2=CC=CC=C2)C1
|
Name
|
( II )
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
cyclohexane acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1.CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Once addition
|
Type
|
CUSTOM
|
Details
|
was adjusted to 60° C.
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
WAIT
|
Details
|
was continued for 30 min at ambient temperature
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the resultant suspension was filtered through a Buchner
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
The filtered solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude residue was crystallised from toluene (280 ml)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C)C(CCO)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 87.4 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |